2-(3-chlorobenzenesulfonyl)acetic acid
Description
2-(3-Chlorobenzenesulfonyl)acetic acid is a sulfonated aromatic compound characterized by a benzenesulfonyl group substituted with chlorine at the 3-position and an acetic acid moiety at the adjacent carbon. The sulfonyl group (-SO₂-) confers strong electron-withdrawing properties, enhancing the acidity of the acetic acid group (pKa ~2–3) compared to non-sulfonated analogs.
Properties
CAS No. |
3938-05-4 |
|---|---|
Molecular Formula |
C8H7ClO4S |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorobenzenesulfonyl)acetic acid typically involves the sulfonylation of 3-chlorobenzene with a sulfonyl chloride, followed by the introduction of an acetic acid group. One common method includes:
Sulfonylation: Reacting 3-chlorobenzene with chlorosulfonic acid to form 3-chlorobenzenesulfonyl chloride.
Acetylation: The 3-chlorobenzenesulfonyl chloride is then reacted with acetic acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reagents such as lithium aluminum hydride.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobenzenesulfonyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonyl group.
Mechanism of Action
The mechanism by which 2-(3-chlorobenzenesulfonyl)acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of 2-(3-Chlorobenzenesulfonyl)Acetic Acid and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Effects |
|---|---|---|---|---|
| This compound | C₈H₇ClO₄S | 234.66 | Sulfonyl, acetic acid, 3-Cl | Electron-withdrawing (Cl, SO₂) |
| 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid | C₁₂H₁₃ClO₂ | 224.68 | Cyclobutyl, acetic acid, 3-Cl | Steric hindrance (cyclobutyl) |
| (5-Chloro-1-benzothiophen-3-yl)acetic acid | C₁₀H₇ClO₂S | 226.68 | Benzothiophene, acetic acid, 5-Cl | Electron-withdrawing (S-heterocycle) |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 257.07 | Methoxy, bromo, acetic acid | Electron-donating (OMe), EWG (Br) |
Key Observations :
- Electron Effects : The sulfonyl group in the target compound increases acidity more significantly than methoxy or alkyl substituents in analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .
- Steric Influence : The cyclobutyl group in 2-(3-(3-chlorophenyl)cyclobutyl)acetic acid introduces conformational rigidity, reducing solubility compared to planar aromatic systems .
Physicochemical Properties
Table 2: Physicochemical Properties
| Compound | pKa | Solubility (H₂O) | Melting Point (°C) | Hydrogen Bonding Motif |
|---|---|---|---|---|
| This compound | ~2.5 | Low | 180–185 (est.) | O—H⋯O dimers (predicted) |
| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | N/A | Insoluble | 173 (crystal) | O—H⋯O dimers, C—H⋯C interactions |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | ~4.2 | Moderate | 155–160 | R₂²(8) O—H⋯O dimers |
| (5-Chloro-1-benzothiophen-3-yl)acetic acid | ~3.8 | Low | 190–195 (est.) | S⋯O interactions (predicted) |
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